

# A Technical Guide to the Spectroscopic Data of 1,2,3-Trimethoxyxanthone

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Compound of Interest		
Compound Name:	1,2,3-Trimethoxyxanthone	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,2,3- Trimethoxyxanthone**. Due to the limited availability of directly published complete experimental spectra, this document presents a detailed, predicted spectroscopic profile based on data from closely related analogs and established principles of spectroscopic analysis. This guide is intended to serve as a valuable resource for the identification, characterization, and further investigation of this xanthone derivative in research and drug development.

# Compound Profile: 1,2,3-Trimethoxyxanthone

**1,2,3-Trimethoxyxanthone** is a naturally occurring xanthone that has been isolated from plant species such as Polygala triphylla and Psorospermum adamauense.[1] Xanthones are a class of organic compounds with a distinctive tricyclic ring structure and are known for their diverse pharmacological activities. The specific substitution pattern of the methoxy groups in **1,2,3-Trimethoxyxanthone** influences its physicochemical properties and potential biological activity.

Molecular Structure:

Physicochemical Properties:



Property	Value
Molecular Formula	C16H14O5
Molecular Weight	286.28 g/mol
CAS Number	27460-10-2
Appearance	Predicted to be a crystalline solid

# **Spectroscopic Data**

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1,2,3-Trimethoxyxanthone**.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **1,2,3-Trimethoxyxanthone** 

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.2	m	1H	H-8
~ 7.2 - 7.6	m	2H	H-6, H-7
~ 6.9 - 7.1	m	1H	H-5
~ 6.7	S	1H	H-4
~ 4.0	S	3H	1-OCH₃
~ 3.9	S	ЗН	2-OCH₃
~ 3.8	S	ЗН	3-OCH₃

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **1,2,3-Trimethoxyxanthone** 

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz



Chemical Shift (δ) (ppm)	Carbon Assignment
~ 175 - 180	C-9 (C=O)
~ 155 - 160	C-1, C-3, C-4a
~ 145 - 150	C-2, C-8a
~ 130 - 135	C-7
~ 120 - 125	C-5, C-6
~ 115 - 120	C-9a
~ 100 - 110	C-4, C-8
~ 60 - 65	1-OCH <sub>3</sub> , 2-OCH <sub>3</sub>
~ 55 - 60	3-OCH₃

Table 3: Predicted IR Absorption Bands for 1,2,3-Trimethoxyxanthone

Sample Preparation: KBr pellet

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretching
~ 2950 - 2850	Medium	Aliphatic C-H stretching (in - OCH <sub>3</sub> )
~ 1650 - 1610	Strong	C=O (xanthone carbonyl) stretching
~ 1600 - 1450	Strong	Aromatic C=C stretching
~ 1300 - 1200	Strong	Aryl-O-CH₃ stretching (asymmetric)
~ 1100 - 1000	Strong	Aryl-O-CH₃ stretching (symmetric)

Table 4: Predicted Mass Spectrometry Data for 1,2,3-Trimethoxyxanthone



Ionization Mode: Electron Ionization (EI)

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
286	High	[M]+ (Molecular ion)
271	High	[M - CH <sub>3</sub> ] <sup>+</sup>
258	Medium	[M - CO]+
243	Medium	[M - CO - CH₃] <sup>+</sup>
228	Medium	[M - 2(CO)]+ or [M - CO - 2(CH <sub>3</sub> )]+

## **Experimental Protocols**

The following are detailed methodologies for the key experiments that would be conducted to obtain the spectroscopic data for **1,2,3-Trimethoxyxanthone**.

- Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.
- Sample Preparation: Approximately 5-10 mg of purified **1,2,3-Trimethoxyxanthone** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition: Proton NMR spectra are recorded at room temperature. Key acquisition
  parameters include a 30-degree pulse width, a relaxation delay of 1.0 second, and an
  acquisition time of 4 seconds. A total of 16 to 64 scans are typically averaged.
- <sup>13</sup>C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A 45-degree pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds are used. Several thousand scans are typically required to achieve an adequate signal-to-noise ratio.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent.

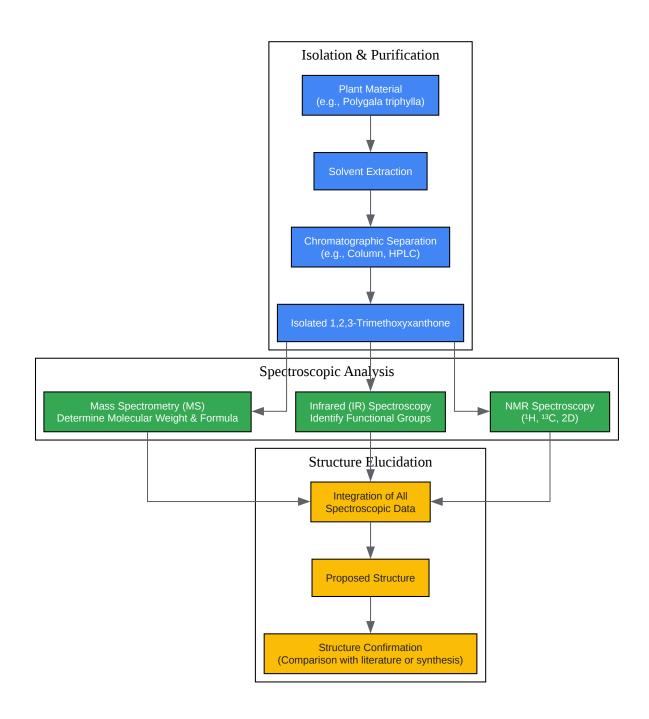


- Sample Preparation: A small amount (1-2 mg) of the solid **1,2,3-Trimethoxyxanthone** is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded in the range of 4000 to 400 cm<sup>-1</sup>. A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.
- Instrumentation: A high-resolution mass spectrometer, such as a Thermo Fisher Scientific Q
   Exactive (for ESI) or a JEOL GC-MS system (for EI).
- Electron Ionization (EI-MS): The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio.
- Electrospray Ionization (ESI-MS): For a softer ionization technique that often preserves the molecular ion, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. A high voltage is applied to the liquid to create an aerosol of charged droplets, from which ions are desolvated and enter the mass analyzer.

## **Visualization of Experimental Workflow**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel xanthone compound, from isolation to final structure elucidation.





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### References

- 1. 1,2,3-Trimethoxyxanthone | Plants | 27460-10-2 | Invivochem [invivochem.com]
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